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Compound of Interest

Compound Name: Isoamyl isovalerate

Cat. No.: B1219995

A detailed examination of two common fruit-flavored esters, isoamyl isovalerate and isoamyl
acetate, reveals distinct sensory profiles and functional properties that dictate their applications
in the food and fragrance industries. This guide provides a comparative overview of their
chemical and physical characteristics, sensory attributes, and analytical methodologies for their
assessment, aimed at researchers, scientists, and professionals in product development.

Isoamyl isovalerate and isoamyl acetate are both organic esters prized for their characteristic
fruity aromas. While isoamyl acetate is well-known for its potent banana and pear notes,
isoamyl isovalerate offers a more complex profile often described as apple-like with sweet,
fruity, and green nuances. Understanding the subtle yet significant differences between these
two flavoring agents is crucial for their effective application in creating specific flavor profiles in
a variety of consumer products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of isoamyl isovalerate and isoamyl
acetate is presented in Table 1. These properties influence their behavior in different food
matrices and during processing.
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Property

Isoamyl Isovalerate

Isoamyl Acetate

Synonyms

Isopentyl isovalerate, 3-

Methylbutyl 3-methylbutanoate

Isopentyl acetate, Banana ail,

Pear essence

Molecular Formula C10H2002 C7H1402

Molecular Weight 172.27 g/mol 130.19 g/mol

Appearance Colorless liquid Colorless liquid

Odor Sweet, fruity, apple, green, Sweet, fruity, banana, pear-
jammy, tropical[1] like[2]

Boiling Point 192-193 °C 142 °C

Melting Point - -785°C

Density 0.854 g/mL at 25 °C 0.876 g/cm3

Solubility S.olul'ole in alc?hol and fixed Slightly .soluble in water;
oils; insoluble in water.[1] soluble in alcohol and ether.

CAS Number 659-70-1 123-92-2

FEMA Number 2085[1] 2055

Sensory Profile and Flavor Threshold

The distinct sensory profiles of these two esters are the primary drivers of their use. Isoamyl

acetate is characterized by a strong and easily recognizable banana and pear flavor.[2] Its

flavor threshold in water is reported to be as low as 2 parts per billion.

In contrast, isoamyl isovalerate provides a more multifaceted fruity experience, with

descriptors including sweet, green, ripe apple, and tropical notes.[1] While specific quantitative

data from a direct comparative sensory panel analysis is not readily available in the public

domain, the qualitative descriptions highlight their different contributions to a final flavor profile.

The odor and taste thresholds for isoamyl isovalerate are not as extensively documented as

those for isoamyl acetate.

Applications in the Food Industry

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.flavscents.com/library/material/5918ae3b9d/a
https://www.flavoractiv.com/product/isoamyl-acetate-flavour-standard/
https://www.flavscents.com/library/material/5918ae3b9d/a
https://www.flavscents.com/library/material/5918ae3b9d/a
https://www.flavoractiv.com/product/isoamyl-acetate-flavour-standard/
https://www.benchchem.com/product/b1219995?utm_src=pdf-body
https://www.flavscents.com/library/material/5918ae3b9d/a
https://www.benchchem.com/product/b1219995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Both esters are widely used in the food industry, often in combination with other flavoring
compounds to achieve a desired taste experience.

Isoamyl Acetate: Due to its distinct banana and pear character, it is a key component in a wide
range of products, including:

Candies and chewing gum

Baked goods

Beverages

Ice cream and dairy products

Isoamyl Isovalerate: Its apple and complex fruity notes make it suitable for:

Fruit-flavored beverages and juices

Hard and soft candies

Confectionery and baked goods

As a modifier to round out other fruit flavors

Experimental Protocols

For researchers and quality control professionals, the accurate analysis of these flavoring
agents is essential. The following outlines general experimental protocols for sensory and
chemical analysis.

Sensory Evaluation

A common method for quantifying the sensory attributes of flavor compounds is Quantitative
Descriptive Analysis (QDA).

Objective: To identify and quantify the key sensory characteristics of isoamyl isovalerate and
iIsoamyl acetate.

Methodology:
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o Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training
involves familiarizing panelists with the relevant aroma and flavor attributes (e.g., banana,
pear, apple, green, sweet) using reference standards.

o Sample Preparation: Solutions of isoamyl isovalerate and isoamyl acetate are prepared in
a neutral medium (e.g., water or a sugar solution) at various concentrations. Samples should
be presented in a randomized and blind manner.

» Evaluation: Panelists rate the intensity of each identified sensory attribute on a continuous
scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

o Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance
(ANOVA) and Principal Component Analysis (PCA) to determine significant differences in the
sensory profiles of the two esters.

Chemical Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
flavor compounds.

Objective: To simultaneously separate and quantify isoamyl isovalerate and isoamyl acetate
in a food matrix.

Methodology:

o Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

o

A known amount of the food sample is placed in a headspace vial.

o

An internal standard is added for quantification.

[¢]

The vial is sealed and incubated to allow volatile compounds to partition into the
headspace.

[¢]

A SPME fiber is exposed to the headspace to adsorb the analytes.
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e GC-MS Analysis:

o The SPME fiber is inserted into the heated injection port of the gas chromatograph, where
the analytes are desorbed.

o Gas Chromatograph (GC) Conditions:

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-
INNOWAX).[3]

» Oven Temperature Program: A programmed temperature ramp is used to separate the
compounds based on their boiling points and column interactions. A typical program
might start at 40°C and ramp up to 250°C.

» Carrier Gas: Helium at a constant flow rate.
o Mass Spectrometer (MS) Conditions:
» |onization Mode: Electron lonization (EI).

= Acquisition Mode: Scan mode for identification and Selected lon Monitoring (SIM) mode
for quantification.

o Data Analysis:

o Compounds are identified by comparing their mass spectra and retention times to those of
authentic standards.

o Quantification is achieved by creating a calibration curve using the peak area ratios of the
analytes to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a comparative analysis and a typical
experimental workflow for flavor compound analysis.
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Caption: Logical workflow for a comparative study of flavor compounds.
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Caption: Experimental workflow for GC-MS analysis of flavor compounds.

Conclusion

Isoamyl isovalerate and isoamyl acetate are valuable tools in the flavorist's palette, each
offering a unique fruity profile. While isoamyl acetate provides a direct and potent banana-pear
character, isoamyl isovalerate delivers a more complex and nuanced apple-like flavor with
green and tropical undertones. The choice between them, or their use in combination, will
depend on the specific flavor profile desired in the final product. Further quantitative sensory
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studies directly comparing these two esters would provide valuable data for more precise flavor
formulation. The analytical methods outlined provide a robust framework for the quality control
and characterization of these important flavoring ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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